molecular formula C15H15NO B12123658 Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- CAS No. 130373-82-9

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)-

Cat. No.: B12123658
CAS No.: 130373-82-9
M. Wt: 225.28 g/mol
InChI Key: QHCPHELSSGXMKP-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is a complex organic compound that features a benzenemethanol moiety attached to a 1,3-dihydro-2H-isoindol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- typically involves the reaction of benzenemethanol with isoindoline derivatives under specific conditions. One common method involves the use of a Claisen-Schmidt-type condensation reaction, which can yield the desired product in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the benzenemethanol moiety into a benzoic acid derivative.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be facilitated using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenemethanol, 3-(1,3-dihydro-2H-isoindol-2-yl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

130373-82-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

[3-(1,3-dihydroisoindol-2-yl)phenyl]methanol

InChI

InChI=1S/C15H15NO/c17-11-12-4-3-7-15(8-12)16-9-13-5-1-2-6-14(13)10-16/h1-8,17H,9-11H2

InChI Key

QHCPHELSSGXMKP-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC=CC(=C3)CO

Origin of Product

United States

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